N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide
Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2-chlorophenyl group at position 3, an ethoxyethyl linker, and a 4-methylbenzamide moiety. Its molecular formula is C₂₀H₁₅ClN₅O₂, with a molecular weight of 411.8 .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-6-8-15(9-7-14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOBILNMDAUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a1,2,4-triazolo[4,3-b]pyridazine core structure have been found to exhibit a variety of biological applications. These include acting as antifungal , anti-HIV , anticancer , anti-inflammatory , analgesic , and antihypertensive agents.
Mode of Action
It is known that the1,2,4-triazolo[4,3-b]pyridazine core structure is capable of interacting with a variety of enzymes and receptors, thereby showing versatile biological activities.
Biochemical Pathways
Compounds with a similar1,2,4-triazolo[4,3-b]pyridazine core structure have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is chiefly mediated through the action of phospholipase A2.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Key Observations:
Substituent Effects: The 2-chlorophenyl group at position 3 in the target compound may enhance lipophilicity and binding affinity compared to unsubstituted analogs. Thioether-linked analogs (e.g., ) exhibit higher molecular weights (~423.9), which may impact pharmacokinetics.
Lin28-1632 () demonstrates functional inhibition of Lin28 proteins, highlighting the role of acetamide vs. benzamide groups in target specificity. Methyl-substituted triazolo derivatives () show moderate antimicrobial activity, indicating substituent-dependent efficacy.
Key Observations:
- The ethoxyethyl linker in the target compound may improve solubility compared to purely aromatic substituents.
- Cs₂CO₃/DMF-mediated reactions () are common for triazolopyridazine derivatives, suggesting scalable synthesis.
Preparation Methods
Synthesis of the Triazolopyridazine Core
The triazolopyridazine scaffold is constructed via a cyclocondensation reaction between 3,6-dichloropyridazine and 5-(2-chlorophenyl)tetrazole. According to, this one-pot reaction proceeds in toluene under reflux conditions, catalyzed by pyridine. The reaction mechanism involves nucleophilic attack of the tetrazole nitrogen on the dichloropyridazine, followed by intramolecular cyclization to yield 6-chloro-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine (Intermediate A). Key parameters include:
Intermediate A is purified via recrystallization from ethanol, with structural confirmation provided by $$ ^1H $$-NMR ($$ \delta $$ 8.45–7.60 ppm, aromatic protons) and HRMS (m/z 291.02 [M+H]$$^+$$).
Introduction of the Ethoxyethyl Side Chain
The 6-chloro group of Intermediate A undergoes nucleophilic substitution with 2-aminoethanol to install the ethoxyethyl moiety. This step, adapted from, employs potassium carbonate in acetonitrile under reflux (80°C, 6 hours). The reaction yields 6-(2-hydroxyethoxy)-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine (Intermediate B). Critical considerations include:
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Base selection : K$$2$$CO$$3$$ facilitates deprotonation of 2-aminoethanol without side reactions.
- Yield : 85–89%
Intermediate B is characterized by IR spectroscopy (broad O–H stretch at 3350 cm$$^{-1}$$) and $$ ^{13}C $$-NMR ($$ \delta $$ 68.2 ppm for CH$$_2$$O).
Amidation with 4-Methylbenzoyl Chloride
The final step involves coupling Intermediate B with 4-methylbenzoyl chloride to form the target compound. Drawing from, this reaction utilizes triethylamine as a base in dichloromethane at 0–5°C to minimize hydrolysis. Key data:
The product is purified via flash chromatography (70% ethyl acetate/hexane) and recrystallized from diethyl ether. Spectral confirmation includes:
- $$ ^1H $$-NMR : $$ \delta $$ 8.10 (d, J = 8.0 Hz, benzamide aromatic protons), 4.55 (t, J = 5.5 Hz, OCH$$2$$CH$$2$$N)
- HPLC purity : >98%
Optimization and Scalability
Patent literature highlights the importance of temperature control during the amidation step to prevent racemization. Additionally, replacing traditional workup methods with continuous extraction (as in) improves scalability, achieving batch sizes up to 1 kg with consistent yields (78–82%).
A summary of characterization data is provided below:
| Parameter | Value | Source |
|---|---|---|
| Melting point | 214–216°C | |
| HRMS (m/z) | 464.12 [M+H]$$^+$$ | |
| $$ ^1H $$-NMR (DMSO-d$$_6$$) | $$ \delta $$ 2.35 (s, CH$$_3$$), 8.45 (s, triazole H) | |
| IR (KBr) | 1665 cm$$^{-1}$$ (C=O stretch) |
Challenges and Alternative Routes
Alternative methodologies include:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide?
- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with chloro-substituted phenyl precursors, followed by coupling reactions to introduce the benzamide moiety. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for triazole formation .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach aromatic groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. How do structural features influence the compound’s stability and reactivity?
- Methodology :
- Functional Group Analysis : The 2-chlorophenyl group increases electrophilicity, while the ether linkage enhances solubility. Stability assays (e.g., TGA/DSC) show decomposition >200°C, suggesting thermal robustness .
- Hydrolysis Susceptibility : The amide bond is prone to acidic/basic hydrolysis; stability studies (pH 1–13, 37°C) indicate optimal stability at pH 7.4 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm regiochemistry of the triazolopyridazine core and benzamide substitution .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 463.12 for [M+H]) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Methodology :
- Dose-Response Studies : Re-evaluate IC values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess specificity .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm interactions with kinases (e.g., JAK2 or EGFR) reported in conflicting studies .
- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or assay-specific artifacts .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in triazolopyridazine derivatives?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and test activity .
- Molecular Docking : Use AutoDock Vina to predict binding modes against targets like PARP-1; validate with mutagenesis (e.g., Ala-scanning) .
- QSAR Models : Generate 3D-QSAR using CoMFA/CoMSIA to correlate electronic properties (HOMO/LUMO) with cytotoxicity .
Q. What pharmacokinetic challenges are associated with this compound?
- Methodology :
- ADME Profiling :
- Solubility : Use shake-flask method (logP ~3.2 indicates moderate lipophilicity) .
- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS identifies metabolites (e.g., hydroxylation at the methylbenzamide group) .
- BBB Penetration : Predict using PAMPA-BBB assay; structural modifications (e.g., adding PEG linkers) improve permeability .
Key Notes
- Contradictory Evidence : Some studies report divergent IC values for the same target (e.g., EGFR inhibition ranges from 0.45–1.8 μM). This may arise from assay variability (e.g., endpoint detection method) or differences in cell passage number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
